

An In-depth Technical Guide to Pacific Orange Fluorophore

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Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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Introduction

This technical guide provides a comprehensive overview of the fluorescent dye, Pacific Orange. Initially sought as "Brilliant Orange," extensive research indicates that Pacific Orange is a more accurately documented and commercially available fluorophore fitting the general description. This document details its discovery and development, core technical specifications, experimental protocols for its application, and visualizations of key processes. Pacific Orange is a bright, orange-fluorescent dye primarily utilized in flow cytometry.^{[1][2][3]} It is optimally excited by the 405 nm violet laser, making it a valuable tool in multicolor fluorescence analysis.^{[1][2][3]}

Discovery and Development

The "Pacific" line of fluorescent dyes, which includes Pacific Blue, Pacific Green, and Pacific Orange, are characterized by their shared absorption maximum between 400 and 410 nm, allowing for simultaneous excitation with a single laser source.^[4] This family of dyes was developed to expand the palette of fluorophores available for the violet laser, enabling more complex multicolor experiments in flow cytometry. While the specific details of the discovery and development of Pacific Orange are not extensively publicized, it is part of a broader effort in the early 2000s to create new fluorescent probes to complement existing dyes like fluorescein and rhodamine, and to provide alternatives to quantum dots for multicolor analysis.^[5] Pacific Orange, like its counterparts, is an organic dye.^[1]

Core Technical Data

Quantitative data for Pacific Orange is crucial for experimental design and data interpretation. The following table summarizes its key spectral and physical properties.

Property	Value	Source(s)
Excitation Maximum	400 nm	[1]
Emission Maximum	551 nm	[1]
Exciting Laser	405 nm Violet Laser	[1][2][3]
Quantum Yield	Not Publicly Available	[6]
Extinction Coefficient (ϵ)	Not Publicly Available	[7]
Chemical Structure	Proprietary	
Molecular Weight	Proprietary	

Experimental Protocols

Detailed methodologies are essential for the successful application of Pacific Orange in a laboratory setting. The following are protocols for antibody conjugation and cell surface staining for flow cytometry.

Protocol 1: Antibody Conjugation with Pacific Orange NHS Ester

This protocol outlines the procedure for covalently labeling primary antibodies with Pacific Orange N-hydroxysuccinimide (NHS) ester. NHS esters are amine-reactive and will form stable amide bonds with lysine residues on the antibody.

Materials:

- Purified antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
- Pacific Orange NHS Ester

- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate, pH 8.25
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - If necessary, purify the antibody to remove any amine-containing substances. This can be achieved through dialysis against PBS or by using an antibody purification kit.
 - Adjust the antibody concentration to 1-2 mg/mL in PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.25.
- Dye Preparation:
 - Allow the vial of Pacific Orange NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - Calculate the required volume of the dye solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.
 - Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.

- Incubate the reaction for 1 hour at room temperature in the dark.
- Quenching and Purification:
 - (Optional) Quench the reaction by adding 1/10th volume of 1 M Tris-HCl and incubate for 15-30 minutes at room temperature.
 - Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored fraction, which contains the labeled antibody.
 - Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of Pacific Orange.
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C or -80°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface antigens on suspended cells using a Pacific Orange-conjugated antibody for analysis by flow cytometry.

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Pacific Orange-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc receptor blocking solution

- (Optional) Viability dye
- FACS tubes (5 mL polystyrene round-bottom tubes)

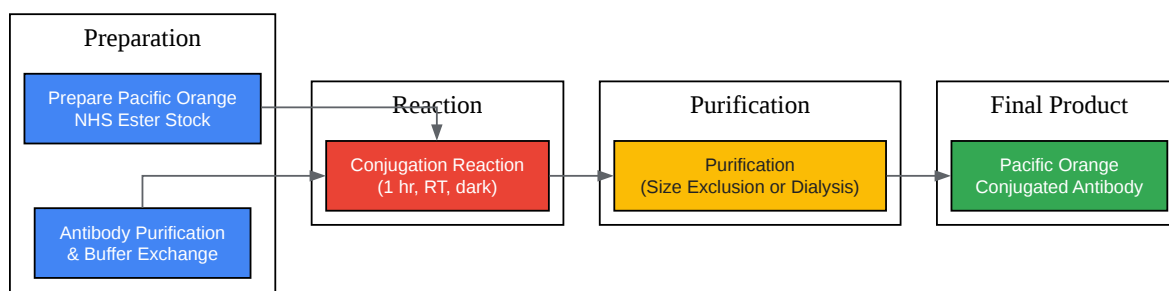
Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in cold staining buffer and adjust the cell concentration to 1×10^7 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.
- Fc Receptor Blocking (Optional but Recommended):
 - To prevent non-specific binding of antibodies to Fc receptors, add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the predetermined optimal amount of Pacific Orange-conjugated primary antibody to the cells.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant.
 - Repeat the wash step.
- Resuspension and Analysis:

- Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- (Optional) Add a viability dye just before analysis to exclude dead cells.
- Analyze the samples on a flow cytometer equipped with a 405 nm violet laser.

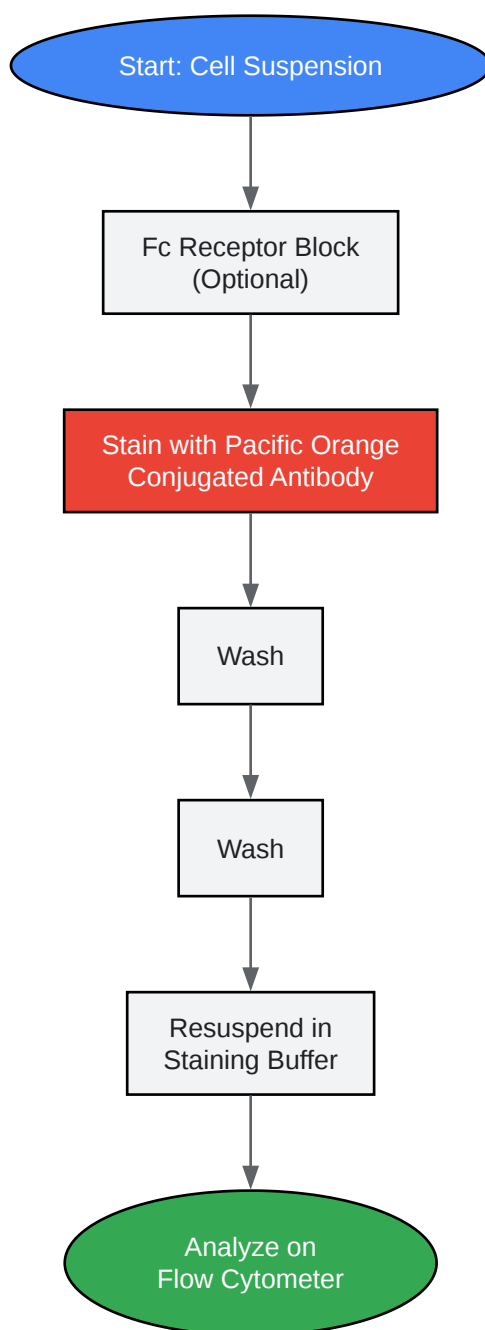
Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and principles related to the use of Pacific Orange.



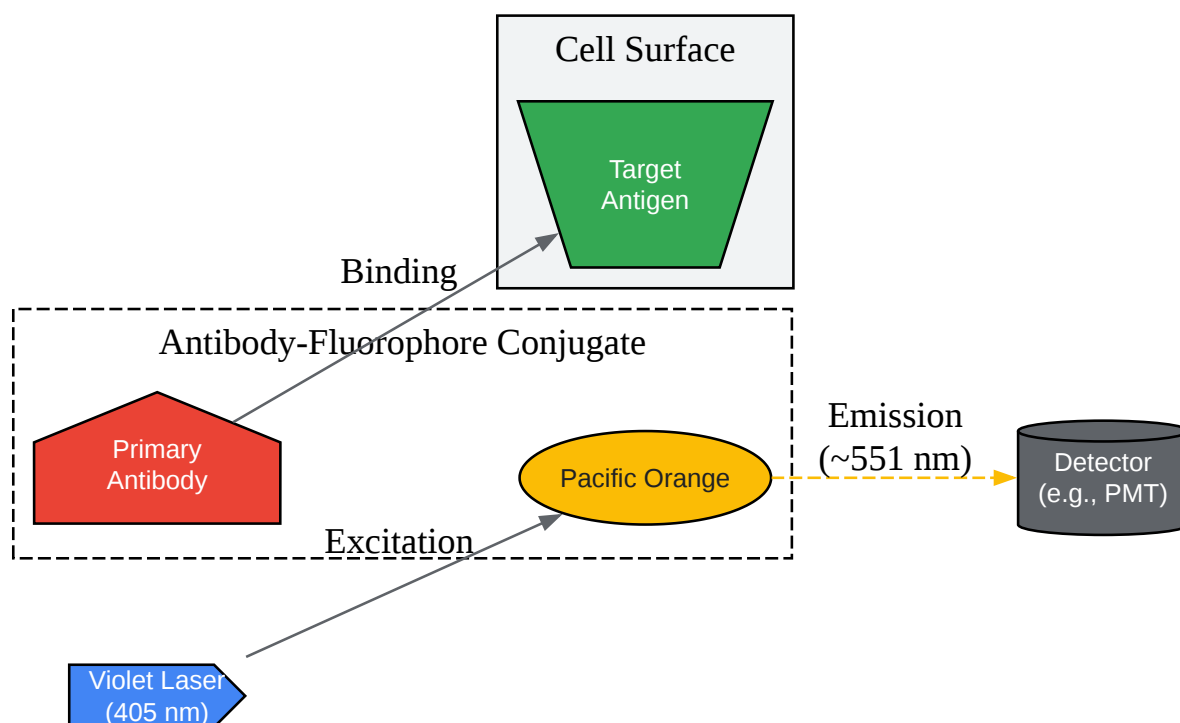
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Caption: Workflow for conjugating Pacific Orange NHS ester to a primary antibody.



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Caption: Experimental workflow for cell surface staining with a Pacific Orange conjugate.



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Caption: Principle of direct immunofluorescence using a Pacific Orange conjugated antibody.

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